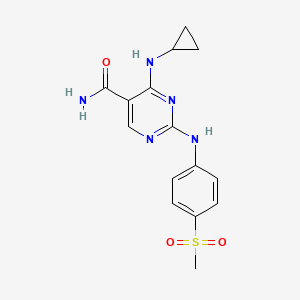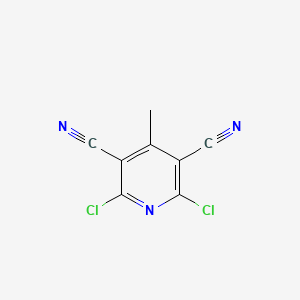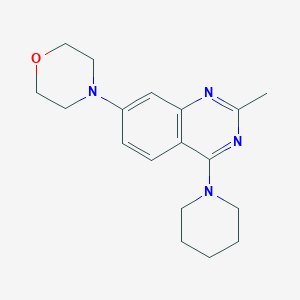
4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine is a complex organic compound that features a quinazoline core substituted with a piperidine and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its structural complexity, which allows for diverse chemical reactivity and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine typically involves multi-step organic synthesis. The process begins with the preparation of the quinazoline core, which can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents. The piperidine ring is introduced through nucleophilic substitution reactions, often involving piperidine derivatives and suitable leaving groups. Finally, the morpholine ring is incorporated via similar nucleophilic substitution reactions or through cyclization of amino alcohols and related compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or catalytic hydrogenation, which can reduce the quinazoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or morpholine rings can be modified using various nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while reduction can yield partially or fully reduced quinazoline derivatives. Substitution reactions can introduce various functional groups onto the piperidine or morpholine rings.
科学的研究の応用
4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the observed biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with receptors to modulate cellular signaling .
類似化合物との比較
Similar Compounds
4-(Piperidin-4-yl)morpholine: A simpler analog that lacks the quinazoline core but retains the piperidine and morpholine rings.
Quinazoline derivatives: Compounds with similar quinazoline cores but different substituents, such as 4-N-phenylaminoquinoline.
Morpholine derivatives: Compounds with the morpholine ring but different substituents, such as N-nitrosomorpholine.
Uniqueness
4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine is unique due to its combination of a quinazoline core with both piperidine and morpholine rings. This structural complexity allows for diverse chemical reactivity and potential biological interactions, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C18H24N4O |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
4-(2-methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine |
InChI |
InChI=1S/C18H24N4O/c1-14-19-17-13-15(21-9-11-23-12-10-21)5-6-16(17)18(20-14)22-7-3-2-4-8-22/h5-6,13H,2-4,7-12H2,1H3 |
InChIキー |
XRGLZOWZQDWNRT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2)N3CCOCC3)C(=N1)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


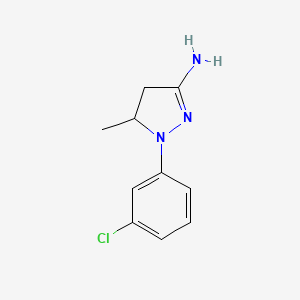
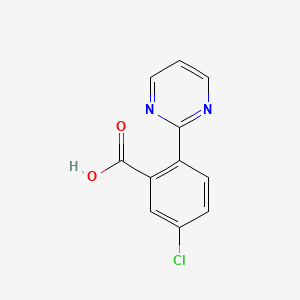


![3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide](/img/structure/B13879153.png)
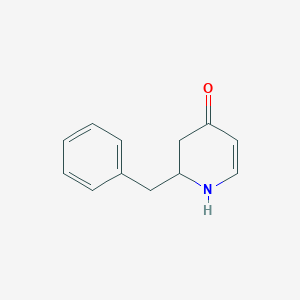

![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
![8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13879174.png)
![ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate](/img/structure/B13879176.png)
